
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: is a complex organic compound that features a combination of bromophenyl, furan, and benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonylamino benzoate intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions . The bromophenyl oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE exerts its effects involves interactions with various molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity . The bromophenyl group may enhance binding affinity to specific proteins, leading to altered cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
- The combination of bromophenyl, furan, and benzoate groups in 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE provides unique electronic and steric properties that are not present in the similar compounds listed above .
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H14BrNO5 |
---|---|
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H14BrNO5/c21-15-8-6-13(7-9-15)17(23)12-27-20(25)14-3-1-4-16(11-14)22-19(24)18-5-2-10-26-18/h1-11H,12H2,(H,22,24) |
InChI-Schlüssel |
DFVWXOGFHVSZIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.